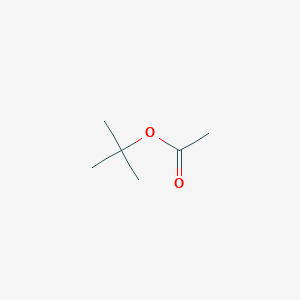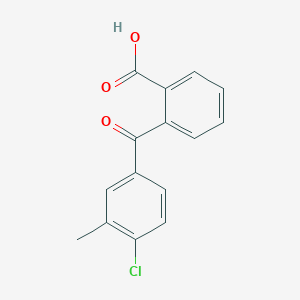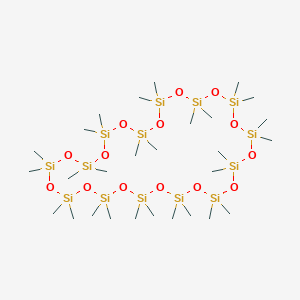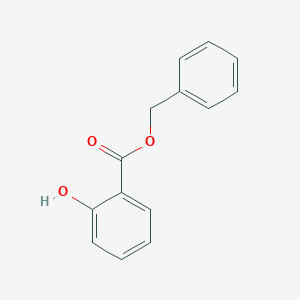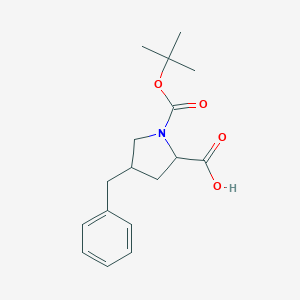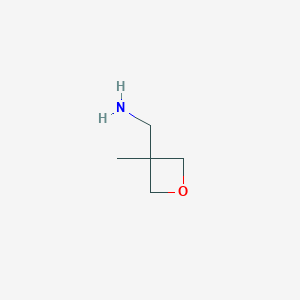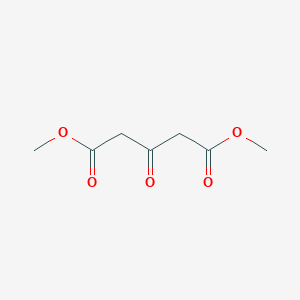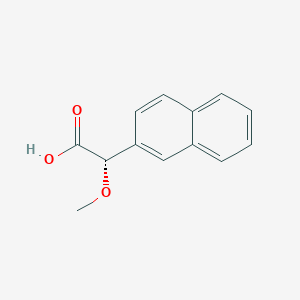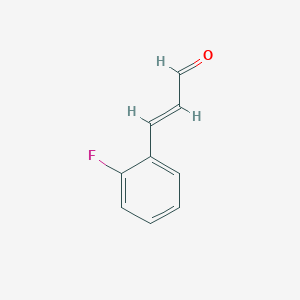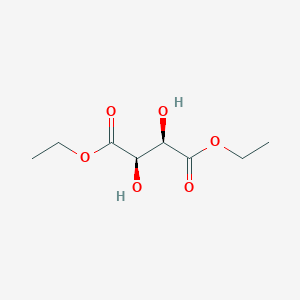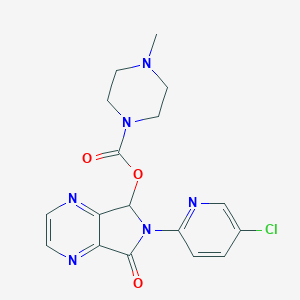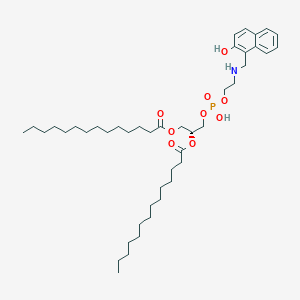
N-(1-(2-Naphthol))phosphatidylethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-Naphthol))phosphatidylethanolamine, also known as N-(1-naphthyl)phosphatidylethanolamine (N-NPE), is a phospholipid molecule that has been extensively studied for its potential applications in scientific research. This compound has shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-(1-(2-Naphthol))phosphatidylethanolamineNPE involves its interaction with various proteins and enzymes in the cell membrane. It has been shown to bind to the phospholipid-binding domains of proteins, such as annexin A2 and protein kinase C, and modulate their activity. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to affect the lipid composition of the cell membrane, which can alter the activity of membrane-associated enzymes.
Efectos Bioquímicos Y Fisiológicos
N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of protein activity, and the alteration of cell membrane properties. It has been shown to inhibit the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in lipid metabolism and signal transduction. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to affect the fluidity and curvature of the cell membrane, which can impact various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-(2-Naphthol))phosphatidylethanolamineNPE in lab experiments is its ability to selectively modulate the activity of specific enzymes and proteins. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE can be used as a fluorescent probe to study the localization and dynamics of phospholipids in cells. However, one limitation of using N-(1-(2-Naphthol))phosphatidylethanolamineNPE is its potential toxicity at high concentrations, which can impact cell viability.
Direcciones Futuras
There are several future directions for the study of N-(1-(2-Naphthol))phosphatidylethanolamineNPE. One area of interest is the development of new synthetic methods for producing N-(1-(2-Naphthol))phosphatidylethanolamineNPE and related compounds. Additionally, further research is needed to elucidate the specific mechanisms by which N-(1-(2-Naphthol))phosphatidylethanolamineNPE modulates the activity of enzymes and proteins in the cell membrane. Finally, the potential therapeutic applications of N-(1-(2-Naphthol))phosphatidylethanolamineNPE in the treatment of various diseases, such as cancer and neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, N-(1-(2-Naphthol))phosphatidylethanolamine(1-(2-Naphthol))phosphatidylethanolamine is a valuable tool for studying various biological processes. Its unique biochemical and physiological effects make it a valuable tool for studying membrane trafficking, lipid metabolism, and signal transduction. While there are limitations to its use in lab experiments, the future directions for the study of N-(1-(2-Naphthol))phosphatidylethanolamineNPE are promising and warrant further investigation.
Métodos De Síntesis
The synthesis of N-(1-(2-Naphthol))phosphatidylethanolamineNPE involves the reaction of 1-naphthol with phosphatidylethanolamine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The resulting product is a yellowish-brown powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been used in various scientific research applications, including membrane trafficking, lipid metabolism, and signal transduction. It has been shown to modulate the activity of various enzymes, such as phospholipase C and phosphatidylinositol 3-kinase, which are involved in these processes. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been used as a fluorescent probe to study the localization and dynamics of phospholipids in cells.
Propiedades
Número CAS |
143023-13-6 |
|---|---|
Nombre del producto |
N-(1-(2-Naphthol))phosphatidylethanolamine |
Fórmula molecular |
C44H74NO9P |
Peso molecular |
792 g/mol |
Nombre IUPAC |
[(2R)-3-[hydroxy-[2-[(2-hydroxynaphthalen-1-yl)methylamino]ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C44H74NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-29-43(47)51-36-39(54-44(48)30-24-22-20-18-16-14-12-10-8-6-4-2)37-53-55(49,50)52-34-33-45-35-41-40-28-26-25-27-38(40)31-32-42(41)46/h25-28,31-32,39,45-46H,3-24,29-30,33-37H2,1-2H3,(H,49,50)/t39-/m1/s1 |
Clave InChI |
PCFOFASKIGESDV-LDLOPFEMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC |
Otros números CAS |
143023-13-6 |
Sinónimos |
1-NPTEA N-(1-(2-naphthol))phosphatidylethanolamine N-(1-(2-naphthol))phosphatidylethanolamine, 1,2-dioleyl cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



